Stereochemical Distinction: (1R,5S,13S) vs. (1S,5S,13R) Configuration
The definitive differentiation between Dracoflavan C1 and its closest analog Dracoflavan C2 is their fixed stereochemistry at the C-1 and C-13 positions. The original isolation and NMR study assigned the absolute configuration of Dracoflavan C1 as (1R,5S,13S) and Dracoflavan C2 as (1S,5S,13R), confirmed by chemical degradation and extensive 2D NMR analysis [1]. This is not a case of atropisomerism but a true configurational difference, meaning the two compounds cannot interconvert without breaking and reforming covalent bonds.
| Evidence Dimension | Absolute configuration (C-1 and C-13 stereocenters) |
|---|---|
| Target Compound Data | (1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2,8,10,15(20),16,18-hexaen-17-ol |
| Comparator Or Baseline | Dracoflavan C2: (1S,5S,13R) configuration |
| Quantified Difference | Inversion at two stereocenters (C-1 and C-13); NMR chemical shift differences in the ¹H and ¹³C spectra, particularly for protons and carbons proximal to the stereogenic centers |
| Conditions | Structural elucidation via 2D NMR (COSY, NOESY, HMBC) and chemical degradation in CDCl₃ and DMSO-d₆ |
Why This Matters
For procurement, this ensures the ordered compound is the correct diastereomer required for reproducible analytical method development (e.g., HPLC fingerprinting) or for structure-activity relationship studies where stereochemistry dictates biological activity.
- [1] Arnone, A., Nasini, G., De Pava, O. V., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971-975. View Source
